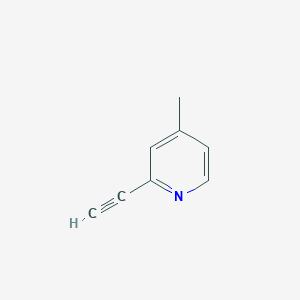

2-Ethynyl-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNFBIGZXCEXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539548 | |

| Record name | 2-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30413-54-8 | |

| Record name | 2-Ethynyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethynyl-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyridine Scaffold

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-4-methylpyridine

This compound (CAS No: 30413-54-8) is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position.[1][2][3] With a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol , this molecule serves as a crucial building block in medicinal chemistry and materials science.[1][4] The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[5] The presence of the terminal alkyne functionality provides a versatile handle for further chemical modifications, most notably through click chemistry and cross-coupling reactions, allowing for the construction of complex molecular architectures.[6] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers and professionals in drug development.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is most efficiently achieved via the Sonogashira cross-coupling reaction.[7][8] This powerful reaction, developed by Kenkichi Sonogashira, involves the coupling of a vinyl or aryl halide with a terminal alkyne.[7][9] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8][10]

Rationale for Method Selection:

-

Mild Reaction Conditions: The Sonogashira coupling can be performed under mild conditions, often at room temperature, which preserves sensitive functional groups within complex molecules.[7]

-

High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[11]

-

High Efficiency: The use of a palladium-copper dual catalytic system typically results in high yields and reaction rates.[8]

The synthetic approach involves a two-step sequence:

-

Palladium-Copper Catalyzed Coupling: A suitable 2-halo-4-methylpyridine is coupled with a protected alkyne, typically trimethylsilylacetylene (TMSA). Using a protected alkyne like TMSA prevents the undesirable homo-coupling of the terminal alkyne and is easier to handle than acetylene gas.[12]

-

Deprotection: The trimethylsilyl (TMS) protecting group is subsequently removed under mild conditions to yield the target terminal alkyne, this compound.

Reaction Mechanism: The Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.

Experimental Protocol

This protocol details the synthesis starting from 2-bromo-4-methylpyridine. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br >> Cl.[7] While 2-iodo-4-methylpyridine would be more reactive, the bromo analogue is often more commercially available and cost-effective.

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylpyridine

Materials and Reagents:

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)[12]

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triphenylphosphine (PPh₃) (0.06 equiv)

-

Triethylamine (TEA), anhydrous (3.0 equiv)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Reagent Addition: To the flask, add 2-bromo-4-methylpyridine, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

-

Solvent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe.

-

Degassing: The resulting mixture is degassed by bubbling argon through the solution for 15-20 minutes.

-

Substrate Addition: Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-((trimethylsilyl)ethynyl)-4-methylpyridine as a pale yellow oil.[13]

Part B: Synthesis of this compound (Deprotection)

Materials and Reagents:

-

2-((Trimethylsilyl)ethynyl)-4-methylpyridine (1.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methylpyridine in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate to the solution and stir the mixture vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and deionized water.

-

Separate the layers and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Final Product: The resulting crude product is often of sufficient purity. If necessary, it can be further purified by flash chromatography to yield this compound. The product should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.4 (d, 1H, pyridine H6), ~7.3 (s, 1H, pyridine H3), ~7.2 (d, 1H, pyridine H5), ~3.2 (s, 1H, alkyne C≡C-H ), ~2.4 (s, 3H, methyl CH₃ ).[14][15] |

| ¹³C NMR | δ (ppm): ~150 (C6), ~148 (C2), ~145 (C4), ~125 (C5), ~124 (C3), ~83 (alkyne C ≡CH), ~79 (alkyne C≡C H), ~21 (methyl C H₃).[14] |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (alkyne ≡C-H stretch), ~2100 (alkyne C≡C stretch, weak), ~1600, ~1560 (pyridine ring C=C and C=N stretches).[16] |

| Mass Spectrometry | (EI or ESI+): Expected molecular ion peak [M+H]⁺ at m/z = 118.06.[4] |

Safety Precautions

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Pyridine Derivatives: Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause skin and eye irritation.[17]

-

Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

-

Reagents: Triethylamine is corrosive and flammable. Copper(I) iodide is a potential irritant. Palladium catalysts can be toxic. Handle with care.

-

Product: this compound should be handled as a potentially toxic substance. Specific safety data is limited, so precautions for related compounds like 2-ethynylpyridine should be followed, which include avoiding inhalation and contact.[17]

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound, a valuable building block for drug discovery and materials science. The two-step procedure, involving the coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene followed by deprotection, is a robust method amenable to laboratory-scale synthesis. Rigorous characterization using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final compound, ensuring its suitability for subsequent applications.

References

- 1. chemscene.com [chemscene.com]

- 2. 30413-54-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [chembk.com]

- 4. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. This compound(SALTDATA: FREE)(30413-54-8) 1H NMR spectrum [chemicalbook.com]

- 15. 4-ethynyl-2-Methylpyridine(30413-56-0) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

Spectroscopic Data of 2-Ethynyl-4-methylpyridine: An In-Depth Technical Guide

Introduction

2-Ethynyl-4-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the pyridine scaffold make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and novel ligands for catalysis. The precise characterization of this compound is paramount for its effective utilization, ensuring the identity, purity, and structural integrity of the substance. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide a practical and in-depth resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 30413-54-8) possesses a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol .[1][2] The structure features a pyridine ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 4-position with a methyl group (-CH₃). This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Pulse width: 90°.

-

Spectral width: 0-10 ppm.

-

-

Data Processing: Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm).

Data Interpretation and Key Insights

The ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.4 | d | ~5.0 |

| H-5 | ~7.2 | dd | ~5.0, 1.5 |

| H-3 | ~7.0 | s | - |

| Acetylenic H | ~3.1 | s | - |

| Methyl H (-CH₃) | ~2.4 | s | - |

-

Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield. It is observed as a doublet due to coupling with the H-5 proton. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3 (long-range coupling). The H-3 proton is a singlet as it has no adjacent protons to couple with.

-

Acetylenic Proton: The proton of the terminal alkyne is typically found in the region of δ 2.5-3.5 ppm. Its singlet nature is due to the absence of neighboring protons.

-

Methyl Protons: The three protons of the methyl group at the 4-position are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Acquisition mode: Proton-decoupled.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent peak (for CDCl₃, δ = 77.16 ppm).

Data Interpretation and Key Insights

The expected ¹³C NMR chemical shifts for this compound are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~143 |

| C-6 | ~150 |

| C-4 | ~148 |

| C-5 | ~125 |

| C-3 | ~123 |

| C≡CH | ~83 |

| C≡C H | ~78 |

| -CH₃ | ~21 |

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are typically the most downfield.

-

Alkynyl Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group appear in the characteristic range of δ 70-90 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon gives a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Key Insights

The IR spectrum of this compound will show characteristic absorption bands for the alkyne and aromatic moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C≡C stretch (alkyne) | ~2100 | Medium, sharp |

| C=C and C=N stretch (aromatic ring) | 1600-1450 | Medium to strong |

| C-H bend (aromatic) | 900-690 | Medium to strong |

-

Alkyne Vibrations: The most diagnostic peaks are the sharp C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹. The presence of both peaks is strong evidence for a terminal alkyne.

-

Aromatic Vibrations: The C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) appear in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode is typically used for pyridinic compounds to observe the protonated molecule [M+H]⁺.

-

Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Data Interpretation and Key Insights

The mass spectrum of this compound will provide key information for confirming its molecular formula.

| m/z (mass-to-charge ratio) | Assignment | Interpretation |

| 118.0651 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of 117.15.[2] |

| 117.0578 | [M]⁺ | Molecular ion (observed in EI-MS). |

| 91 | [M-C₂H₂]⁺ | Loss of acetylene from the molecular ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment. |

-

Molecular Ion: In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 118.[2] In EI-MS, the molecular ion peak [M]⁺ at m/z 117 would be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule would include the loss of the acetylene group (26 Da) or cleavage of the pyridine ring.

Workflow and Logical Relationships

The comprehensive characterization of this compound follows a logical workflow where the data from each spectroscopic technique complements the others to provide a complete structural picture.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-methylpyridine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-ethynyl-4-methylpyridine, a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring both a methyl group and a terminal alkyne. This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various metal-catalyzed transformations. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and IR spectra to provide a complete analytical portrait.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the ethynyl group.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.4-8.6 | d | ~5.0 |

| H-5 | ~7.2-7.4 | d | ~5.0 |

| H-3 | ~7.0-7.2 | s | - |

| Acetylenic H | ~3.0-3.2 | s | - |

| Methyl (CH₃) | ~2.3-2.5 | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region of the spectrum. The proton at the C-6 position (H-6), being adjacent to the electronegative nitrogen atom, is the most deshielded and thus appears at the lowest field (highest ppm value). It will appear as a doublet due to coupling with the proton at C-5. The proton at C-5 will also be a doublet, coupling with H-6. The proton at C-3 is expected to be a singlet as it lacks adjacent protons for coupling.

-

Acetylenic Proton: The terminal alkyne proton is typically found in the range of 2-3 ppm. Its chemical shift can be influenced by the electronic environment of the pyridine ring. It is expected to be a sharp singlet.

-

Methyl Protons: The protons of the methyl group at the C-4 position will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.

Logical Flow for ¹H NMR Peak Assignment:

Chemical properties and reactivity of 2-ethynyl-4-methylpyridine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethynyl-4-methylpyridine

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure, featuring a pyridine ring functionalized with both a nucleophilic nitrogen atom and a reactive terminal alkyne, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the methyl group at the 4-position subtly modulates the electronic properties of the pyridine ring, influencing its reactivity and coordination behavior. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and key reactivity patterns of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its effective application in synthesis and material design. This compound is a compound whose handling, reactivity, and solubility are dictated by its distinct structural features.

The molecule consists of a pyridine core, which is an aromatic six-membered heterocycle containing one nitrogen atom. An ethynyl group (-C≡CH) is attached at the 2-position, adjacent to the nitrogen, and a methyl group (-CH₃) is at the 4-position. The nitrogen atom imparts basicity and coordinating properties, while the terminal alkyne is a high-energy functional group, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1] |

| CAS Number | 30413-54-8 | [1] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | N/A |

| Boiling Point | 102-105 °C (at 26 Torr) | N/A |

| Predicted pKa | 2.93 ± 0.20 | N/A |

| SMILES | CC1=CC(=NC=C1)C#C | [2] |

| InChIKey | CHNFBIGZXCEXGH-UHFFFAOYSA-N | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Note: Some physical properties are predicted values from chemical databases and should be treated as estimates.

Spectroscopic Analysis

While specific, experimentally verified spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl group.

-

Aromatic Protons (H3, H5, H6): These protons will appear in the aromatic region (δ 7.0-8.5 ppm). The H6 proton, being adjacent to the nitrogen, will be the most deshielded. The C4-methyl group is weakly electron-donating, which may cause a slight upfield shift for the ring protons compared to the parent 2-ethynylpyridine.

-

Acetylenic Proton (-C≡CH): This proton typically appears as a sharp singlet around δ 3.0-3.5 ppm.

-

Methyl Protons (-CH₃): The methyl group will present as a singlet around δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom.

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-155 ppm range. The C2 and C6 carbons, being closest to the electronegative nitrogen, will be the most downfield.[3][4]

-

Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group typically appear in the δ 70-90 ppm range.[5] The carbon attached to the pyridine ring (C≡C-Py) will be slightly more downfield than the terminal carbon (C≡CH).

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the vibrational modes of the functional groups.

-

C-H Stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹ for the ≡C-H bond stretch. Its presence is a strong indicator of a terminal alkyne.

-

C≡C Stretch (alkyne): A weak but sharp absorption band should appear in the range of 2100-2140 cm⁻¹ , corresponding to the carbon-carbon triple bond stretch.[6]

-

C=C and C=N Stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[7]

-

C-H Stretches (aromatic and methyl): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its terminal alkyne group and the pyridine nitrogen. This dual functionality makes it a powerful synthon for creating diverse molecular structures.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8] this compound is an excellent substrate for this reaction, allowing for its direct linkage to various aromatic and heteroaromatic systems.

Mechanism Insight: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[8] The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the alkyne and the Cu(I) co-catalyst) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Causality in Protocol Design: The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), copper co-catalyst (typically CuI), base (an amine like triethylamine or diisopropylamine), and solvent is crucial. The amine base serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. Anhydrous and anaerobic conditions are often required to prevent catalyst deactivation and side reactions, although modern catalysts can show tolerance to air and moisture.[9]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure for the coupling of an aryl bromide with an ethynylpyridine derivative and may require optimization.[10]

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base such as triethylamine (3.0 mmol).

-

Substrate Addition: Add this compound (1.2 mmol) to the mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Generalized Sonogashira Coupling Workflow

Caption: A typical workflow for a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[11][12] this compound is an ideal alkyne component for this transformation. The resulting triazole-pyridine conjugates are of immense interest in drug discovery as stable, aromatic linkers or pharmacophores.

Mechanism Insight: The reaction is catalyzed by a Cu(I) species, which forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.[13]

Notably, studies have shown that 2-ethynylpyridine itself can act as a promoting ligand in CuAAC reactions, forming an active complex with the copper catalyst and accelerating the reaction rate, even in aqueous media.[14][15] This suggests that this compound may exhibit similar self-promoting behavior.

Diagram: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

Caption: Simplified mechanism of the CuAAC click reaction.

Representative Experimental Protocol: CuAAC "Click" Reaction

This protocol uses in situ generation of Cu(I) from a Cu(II) salt and a reducing agent.

-

Setup: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, 10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in water (1 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will often change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Other Reactivity

-

Cycloaddition Reactions: Beyond the CuAAC reaction, the alkyne moiety can participate in other cycloadditions, such as [3+2] dipolar cycloadditions with nitrile oxides or nitrones, and Diels-Alder type reactions where it acts as the dienophile, although the latter often requires harsh conditions.[16][17][18]

-

Coordination Chemistry: The pyridine nitrogen is a Lewis base and can coordinate to a wide range of transition metals (e.g., Ruthenium, Iron, Cobalt, Tin), forming stable complexes.[19][20][21] The presence of the ethynyl group provides a secondary site for potential π-coordination or a handle for further functionalization within the coordination sphere, making this compound a valuable ligand in the design of functional metal-organic materials and catalysts.

Synthesis

While commercially available from various suppliers, understanding the synthesis of this compound is valuable. A common and robust laboratory-scale synthesis involves a Sonogashira coupling of a protected alkyne with a corresponding 2-halo-4-methylpyridine, followed by a deprotection step.

Plausible Synthetic Route:

-

Halogenation: Synthesis of 2-chloro- or 2-bromo-4-methylpyridine from 4-methylpyridine (4-picoline).

-

Sonogashira Coupling: Reaction of the 2-halo-4-methylpyridine with a protected alkyne such as trimethylsilylacetylene (TMSA) using standard palladium/copper catalysis.[22]

-

Deprotection: Removal of the trimethylsilyl (TMS) protecting group using a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to yield the terminal alkyne, this compound.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its physicochemical properties are well-defined, and its reactivity is reliably governed by the interplay between the terminal alkyne and the pyridine nitrogen. The mastery of its application in robust and efficient transformations like the Sonogashira coupling and CuAAC click chemistry provides researchers with a powerful tool for the construction of complex molecules with applications spanning from pharmaceuticals to advanced materials. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this important heterocyclic compound.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 19. Ruthenium-terpyridine complexes with multiple ethynylpyrenyl or ethynyltoluyl subunits: X-ray structure, redox, and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Quantum Chemical Calculations of 2-Ethynyl-4-methylpyridine for Drug Discovery Applications

Abstract: This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-ethynyl-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry. Pyridine scaffolds are foundational in numerous approved therapeutics, and computational analysis offers a powerful, cost-effective strategy to elucidate molecular properties that govern bioactivity and synthetic feasibility.[1][2] This document, intended for researchers, computational chemists, and drug development professionals, details a robust computational workflow using Density Functional Theory (DFT). We will cover the theoretical basis for method selection, a step-by-step protocol for geometry optimization, frequency analysis, and electronic property calculation, and the interpretation of these results to inform Structure-Activity Relationship (SAR) studies and guide synthetic strategies.

Introduction

The Enduring Significance of Pyridine Scaffolds in Medicinal Chemistry The pyridine ring is a privileged scaffold in drug design, present in a remarkable number of FDA-approved pharmaceuticals.[1] Its unique physicochemical properties—including its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to modulate aqueous solubility—make it an invaluable component in molecules designed to interact with biological targets.[3][4] Drugs containing this heterocycle span a wide range of therapeutic areas, from oncology and infectious diseases to cardiovascular and central nervous system disorders, underscoring its versatility and importance.[1][5]

This compound: A Versatile Building Block this compound (CAS: 30413-54-8) is a particularly interesting derivative for drug discovery.[6] Its structure combines three key features:

-

A Pyridine Core: Provides the foundational pharmacophoric properties associated with this heterocycle.

-

A 4-methyl Group: An electron-donating group that can influence the electronic properties and steric profile of the ring.

-

A 2-ethynyl Group: A highly versatile and reactive functional group. The terminal alkyne serves as a critical handle for a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling and "click chemistry," enabling the construction of complex molecular architectures.[6][7]

The Predictive Power of In Silico Analysis Before committing to resource-intensive synthesis and biological screening, in silico analysis via quantum chemical calculations provides profound insights into a molecule's intrinsic properties.[3] By solving approximations of the Schrödinger equation, we can accurately predict molecular geometry, vibrational spectra, and electronic characteristics. This information is critical for understanding reactivity, predicting potential metabolic liabilities, and rationally designing next-generation analogs with improved potency and selectivity.[3]

Part I: Theoretical Foundations and Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the problem significantly while maintaining high accuracy. This efficiency makes it the method of choice for molecules of pharmaceutical interest.

Causality Behind Method Selection: Choosing the Right Functional and Basis Set The specific implementation of DFT requires two key choices: the functional and the basis set.

-

Functional (The "Physics"): The functional is the mathematical heart of DFT, approximating the exchange-correlation energy. For organic molecules, the B3LYP hybrid functional is a well-established and extensively validated choice.[8][9] It incorporates aspects of both Hartree-Fock theory and density functional approximations, providing a robust description of molecular geometries and electronic properties for a wide range of systems.

-

Basis Set (The "Resolution"): The basis set is a set of mathematical functions used to build the molecular orbitals. A good basis set must accurately represent the spatial distribution of electrons. For this compound, the 6-311+G(d,p) basis set is highly recommended.[10]

-

6-311G: A "triple-zeta" basis set that provides high flexibility for valence electrons.

-

+: Diffuse functions are added, which are crucial for accurately describing the lone pair on the nitrogen atom and the delocalized π-electrons in the pyridine ring and ethynyl group.

-

(d,p): Polarization functions are added to non-hydrogen atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic (non-spherical) nature of chemical bonds, leading to more accurate geometries and energies.

-

Modeling the Biological Milieu: Incorporating Solvent Effects Reactions and biological interactions rarely occur in a vacuum. To better approximate physiological conditions, it is crucial to include the effect of a solvent, such as water. The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is an efficient and reliable method.[8] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation on the molecule's structure and properties.

Part II: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound. Each step builds upon the last to ensure the final results are derived from a physically meaningful molecular state.

Diagram: Computational Workflow

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Detailed Methodology

1. Molecular Structure Preparation

-

Objective: To generate a reasonable initial 3D coordinate file for the molecule.

-

Procedure:

-

Using molecular modeling software (e.g., Avogadro, GaussView), build the structure of this compound.

-

Ensure standard bond lengths and angles are used.

-

Perform a preliminary, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to quickly clean up the initial structure.

-

Save the coordinates in a format compatible with the quantum chemistry software package (e.g., .xyz or .gjf).

-

2. Geometry Optimization

-

Objective: To find the lowest-energy (most stable) conformation of the molecule on the potential energy surface.

-

Procedure:

-

Set up the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Psi4).[11]

-

Specify the theoretical method: B3LYP/6-311+G(d,p).

-

If modeling in solution, include the solvent model: SCRF=(PCM, Solvent=Water).

-

Use the keyword for geometry optimization (e.g., Opt).

-

Employ tight convergence criteria to ensure a precise result.

-

Submit and run the calculation.

-

3. Vibrational Frequency Analysis

-

Objective: To confirm the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

-

Procedure:

-

Using the optimized geometry from the previous step, set up a new calculation.

-

Use the same theoretical method: B3LYP/6-311+G(d,p) and solvent model.

-

Use the keyword for frequency calculation (e.g., Freq).

-

Trustworthiness Check: Upon completion, inspect the output. The structure is confirmed as a true minimum only if all calculated vibrational frequencies are positive (real). The presence of one or more negative (imaginary) frequencies indicates a transition state, requiring re-optimization.

-

4. Electronic Structure and Property Calculations

-

Objective: To compute the electronic properties that govern reactivity and intermolecular interactions.

-

Procedure:

-

This is typically performed as part of the frequency calculation. Ensure the appropriate keywords are included to save the necessary output.

-

Molecular Orbitals (HOMO/LUMO): Request that the molecular orbitals be saved to a checkpoint file for later visualization.

-

Molecular Electrostatic Potential (MEP): Use keywords to generate the MEP surface mapped onto the electron density.

-

Natural Bond Orbital (NBO) Analysis: Include the Pop=NBO keyword to perform NBO analysis for atomic charges and orbital interactions.

-

Part III: Analysis and Interpretation of Predicted Results

The output from these calculations provides a wealth of quantitative data. The following tables present expected values for this compound based on calculations of similar pyridine derivatives.[8][10]

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C≡C | ~1.21 Å |

| C-C (ring-ethynyl) | ~1.44 Å | |

| C-N (average) | ~1.34 Å | |

| C-C (methyl-ring) | ~1.51 Å | |

| Bond Angle | C-C-N (at position 2) | ~122° |

| | C-N-C (at N) | ~117° |

-

Interpretation: The predicted bond lengths and angles align with established values for aromatic systems and triple bonds, providing confidence in the computational model.

Table 2: Predicted Key Vibrational Frequencies (IR Spectrum)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3300 | ≡C-H Stretch |

| ~2150 | C≡C Stretch |

| ~1600 | Pyridine Ring C=C/C=N Stretching |

| ~1450 | CH₃ Asymmetric Bending |

-

Interpretation: These predicted frequencies serve as a guide for experimental characterization. The strong, sharp peaks for the alkyne C-H and C≡C stretches are particularly diagnostic.[12]

Table 3: Predicted Electronic Properties

| Property | Predicted Value (in Water) |

|---|---|

| HOMO Energy | ~ -6.8 eV |

| LUMO Energy | ~ -0.9 eV |

| HOMO-LUMO Gap | ~ 5.9 eV |

| Dipole Moment | ~ 2.5 Debye |

-

Interpretation:

-

HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) is expected to be distributed over the pyridine ring and the ethynyl π-system, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the pyridine ring, making it susceptible to nucleophilic attack. The large HOMO-LUMO gap suggests high kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the most electron-rich region (negative potential) is localized around the nitrogen atom's lone pair, making it the primary site for hydrogen bonding and protonation. The ethynyl hydrogen will show a slightly positive potential.

-

NBO Charges: NBO analysis will quantify the charge distribution, confirming the high negative charge on the nitrogen atom (~ -0.5 to -0.6 e). This reinforces its role as the dominant nucleophilic and hydrogen-bonding center.[13]

-

Part IV: Implications for Drug Development

The true value of these calculations lies in their application to real-world drug design challenges.

-

Informing Structure-Activity Relationships (SAR): The MEP and orbital data provide a clear rationale for how the molecule might interact with a biological target. For instance, the nitrogen atom is a prime candidate for forming a key hydrogen bond with a protein residue. Computational analysis of new analogs (e.g., adding substituents to the ring) can predict how these changes will alter the MEP and orbital energies, allowing for the rational design of compounds with enhanced binding affinity.

-

Predicting Reactivity and Guiding Synthesis: The calculated properties confirm the nucleophilicity of the pyridine nitrogen and the reactivity of the ethynyl group. This knowledge helps chemists plan synthetic routes, anticipate potential side reactions, and choose appropriate coupling partners for reactions like the Sonogashira coupling to build more complex target molecules.[7]

-

Assessing Metabolic Stability: Regions of high electron density or specific orbital localizations (like the HOMO) can suggest sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes. By identifying these potential metabolic "hotspots" in silico, chemists can proactively modify the molecule to block metabolism and improve its pharmacokinetic profile.

Conclusion

Quantum chemical calculations offer a robust, predictive, and indispensable tool in the modern drug discovery pipeline. For a versatile building block like this compound, a systematic computational analysis using DFT provides a deep understanding of its structural, spectroscopic, and electronic properties. This knowledge empowers researchers to make more informed decisions, accelerating the design-synthesis-testing cycle and ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Welcome to My Computational Chemistry Website | Computational Chemistry Resources [emleddin.github.io]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05888F [pubs.rsc.org]

2-Ethynyl-4-methylpyridine: A Versatile Alkyne Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyridine Scaffolds in Chemical Sciences

The pyridine ring is a fundamental heterocyclic motif that occupies a privileged position in the landscape of organic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the presence of a nitrogen atom within the aromatic system, impart distinct characteristics to molecules that contain this scaffold. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, pyridine derivatives are integral components of numerous approved pharmaceuticals, treating a wide array of conditions from tuberculosis to cancer.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties, making the development of novel pyridine-based building blocks a continuous and vital endeavor in synthetic chemistry.[2]

Among the diverse array of functionalized pyridines, those bearing an ethynyl group have emerged as particularly powerful and versatile intermediates. The terminal alkyne moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures. This guide focuses on a specific, yet highly valuable, member of this class: 2-ethynyl-4-methylpyridine . The presence of the methyl group at the 4-position provides an additional point of modulation and can influence the steric and electronic environment of the pyridine ring, offering subtle yet significant control over its reactivity and the properties of the resulting products.

This technical guide will provide a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key transformations such as cross-coupling and cycloaddition reactions, and highlight its applications in the synthesis of compounds with potential biological and material relevance. Through detailed explanations of reaction mechanisms, practical experimental protocols, and illustrative examples, this document aims to equip researchers with the knowledge and tools to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a building block is crucial for its effective application in synthesis. This compound is a solid at room temperature with a molecular weight of 117.15 g/mol and a molecular formula of C₈H₇N.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30413-54-8 | [5] |

| Molecular Formula | C₈H₇N | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| SMILES | CC1=CC(C#C)=NC=C1 | [3] |

| InChIKey | CHNFBIGZXCEXGH-UHFFFAOYSA-N | [4] |

Spectroscopic data is essential for the characterization and purity assessment of this compound. While a comprehensive set of spectra should be acquired for each synthesized batch, typical spectral features are summarized below.

Table 2: Typical Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons, and the acetylenic proton. The chemical shifts and coupling constants are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms, including the two sp-hybridized carbons of the alkyne, the carbons of the pyridine ring, and the methyl carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the C≡C-H stretch (typically around 3300 cm⁻¹) and a weaker band for the C≡C stretch (around 2100 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

The synthesis of this compound typically proceeds from a readily available precursor, 2-bromo-4-methylpyridine, via a Sonogashira cross-coupling reaction.[6] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

A general and reliable method involves the coupling of 2-bromo-4-methylpyridine with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[7]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Trimethylsilylacetylene (TMSA)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Solvent and Reagents: Add anhydrous toluene and freshly distilled triethylamine. The mixture is degassed by bubbling with argon for 15-20 minutes.

-

Addition of Alkyne: To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to 70-80 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Deprotection: The crude silylated product is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. The deprotection is monitored by TLC.

-

Purification: Once the deprotection is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its terminal alkyne, which readily participates in a variety of powerful chemical transformations.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is arguably one of the most important applications of terminal alkynes.[7][10] It allows for the facile construction of arylalkynes and conjugated enynes.[8] this compound can be coupled with a wide range of aryl and vinyl halides or triflates to generate more complex molecular structures. The pyridine nitrogen in the substrate can act as a ligand for the metal catalysts, sometimes influencing the reaction's outcome.

Caption: General scheme of a Sonogashira coupling reaction.

Causality in Experimental Choices:

-

Catalyst System: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper cocatalyst (e.g., CuI) is critical. For sensitive substrates, copper-free Sonogashira protocols may be employed to avoid homocoupling of the alkyne.[10]

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[10]

-

Solvent: The reaction is typically carried out in aprotic solvents like toluene, THF, or DMF. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

The products of these coupling reactions, substituted 2-alkynyl-4-methylpyridines, are valuable intermediates for the synthesis of biologically active molecules and functional materials. For example, they can serve as precursors to kinase inhibitors or ligands for metal complexes.[6]

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile in cycloaddition reactions, providing a direct route to various carbocyclic and heterocyclic systems.[11][12]

[4+2] Cycloaddition (Diels-Alder Reaction):

This compound can react with a variety of dienes in a Diels-Alder reaction to form substituted bicyclic adducts.[13] The reaction can be promoted by thermal or Lewis acid catalysis. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Cycloaddition (Huisgen Cycloaddition):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. This compound can react with organic azides to form 1,4-disubstituted 1,2,3-triazoles. These triazole-containing pyridine derivatives are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their involvement in hydrogen bonding and coordination interactions.

Caption: Cycloaddition reactions of this compound.

Other Important Transformations

Beyond these flagship reactions, the ethynyl group of this compound can undergo a variety of other useful transformations, including:

-

Hydration: Markovnikov or anti-Markovnikov addition of water to the alkyne to form methyl ketones or aldehydes, respectively.

-

Reduction: Partial reduction to the corresponding vinylpyridine or complete reduction to the ethylpyridine.

-

Carbometalation: Addition of organometallic reagents across the triple bond.

-

Polymerization: The monomer can be used in the synthesis of conjugated polymers with interesting electronic and optical properties.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a well-established pharmacophore, and the introduction of an ethynyl group opens up new avenues for molecular design in drug discovery.[1] The ability to use this compound in robust coupling and cycloaddition reactions allows for its incorporation into diverse molecular libraries for high-throughput screening. The resulting compounds, with their rigid alkynyl or triazolyl linkers, can be used to probe the binding pockets of biological targets such as kinases and other enzymes.[14]

In materials science, the rigid, linear nature of the ethynyl group makes this compound an attractive building block for the synthesis of organic electronic materials, such as conjugated polymers and molecular wires. The pyridine nitrogen can be used to coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or functional coordination polymers with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of its terminal alkyne in a wide range of transformations, most notably Sonogashira cross-coupling and cycloaddition reactions, provide synthetic chemists with a powerful tool for the construction of complex molecules. The strategic placement of the methyl group and the inherent properties of the pyridine ring offer additional layers of control and functionality. As the demand for novel and diverse molecular architectures continues to grow in both pharmaceutical and materials research, the importance of well-designed building blocks like this compound is set to increase, paving the way for future innovations in these critical fields.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C8H7N) [pubchemlite.lcsb.uni.lu]

- 5. 30413-54-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Cycloaddition - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sonogashira Coupling Mechanism with 2-Ethynyl-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides an in-depth exploration of the Sonogashira coupling mechanism, with a specific focus on the use of 2-ethynyl-4-methylpyridine as a substrate. Pyridine moieties are prevalent in pharmaceuticals, making this specific transformation highly relevant to drug development.[4] We will dissect the intricate catalytic cycles of both palladium and copper, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.

Introduction: The Significance of Pyridine Alkynylation

The Sonogashira reaction, first reported in 1975, has become an indispensable tool for creating arylalkynes and conjugated enynes.[5][6] Its power lies in its mild reaction conditions and tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules.[1][7] The incorporation of an alkynyl group into a pyridine ring, such as in the case of this compound, is of particular interest in medicinal chemistry. The resulting structures can serve as key intermediates in the synthesis of kinase inhibitors, highlighting the importance of mastering this reaction.[4]

This guide will move beyond a superficial overview, delving into the mechanistic nuances that govern the success of coupling reactions involving heteroaromatic substrates like this compound. Understanding these details is crucial for troubleshooting and optimizing synthetic routes.

The Core Mechanism: A Tale of Two Catalysts

The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][8][9][10] While copper-free versions exist, the co-catalyzed reaction remains widely used for its efficiency.[1][9][11]

The Palladium Catalytic Cycle

The palladium cycle is the primary engine of the C(sp²)-C(sp) bond formation. It proceeds through a sequence of well-defined organometallic transformations.

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide to a coordinatively unsaturated Pd(0) species.[5][12] This is often the rate-determining step of the overall reaction.[1] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[5] For substrates like 2-bromo-4-methylpyridine, this step results in the formation of a square planar Pd(II) complex.

-

Transmetalation: This crucial step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center.[1][5] This displaces the halide and forms a new Pd(II)-alkynyl complex. The precise mechanism of this transfer is still a subject of research, but it is a key juncture where the two catalytic cycles intersect.[13]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[14][15][16] This allows the catalytic cycle to continue.

The Copper Co-Catalytic Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne, in this case, this compound.[17]

-

π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates to the triple bond of the alkyne, forming a π-alkyne complex.[5][8]

-

Acidification and Deprotonation: This coordination increases the acidity of the terminal acetylenic proton.[5][8][17] An amine base, such as triethylamine or diisopropylethylamine, can then deprotonate the alkyne to form a copper(I) acetylide intermediate.[17]

-

Transmetalation Input: This copper acetylide is the species that participates in the transmetalation step with the palladium complex.[1][5]

Diagram of the Sonogashira Coupling Catalytic Cycles:

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Considerations for this compound

When employing a substrate like this compound, several factors must be carefully considered to ensure a successful reaction. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[18]

Catalyst and Ligand Selection

-

Palladium Precatalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For activating less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[5]

-

Ligands: The choice of ligand is critical. Triphenylphosphine (PPh₃) is a common choice. Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.[5][19] For challenging couplings, specialized ligands may be required.

Solvent and Base

-

Solvent: The reaction is typically carried out in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. The choice of solvent can influence the solubility of the reagents and the reaction rate.

-

Base: An amine base is essential for the deprotonation of the alkyne. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. The basicity and steric bulk of the amine can impact the reaction outcome.

Reaction Conditions

-

Inert Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1][6][18] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

-

Temperature: While many Sonogashira reactions can be performed at room temperature, heating may be required for less reactive substrates.[5][6]

A Practical Workflow for Optimization

For researchers embarking on a Sonogashira coupling with a novel pyridine-containing substrate, a systematic approach to optimization is recommended.

Workflow for Sonogashira Coupling Optimization:

Caption: A decision-tree workflow for optimizing Sonogashira coupling reactions.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-methylpyridine with a Terminal Alkyne

This protocol provides a general starting point for the coupling of 2-bromo-4-methylpyridine.

Materials:

-

2-Bromo-4-methylpyridine

-

Terminal alkyne

-

Pd(PPh₃)₂Cl₂ (Palladium catalyst)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with the inert gas three times.[20]

-

Add anhydrous, degassed THF, followed by Et₃N (2.0 eq) and the terminal alkyne (1.2 eq).[20]

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[20]

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.[20]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

For effective optimization and reporting, it is crucial to systematically record and present experimental data.

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 12 | 85 |

| 2 | 2-Chloro-4-methylpyridine | Phenylacetylene | Pd₂(dba)₃/XPhos (2) | 4 | Cs₂CO₃ | Dioxane | 80 | 24 | 70 |

| 3 | 2-Iodo-4-methylpyridine | 1-Hexyne | Pd(PPh₃)₄ (1) | 2 | DIPEA | DMF | 25 | 6 | 92 |

Conclusion

The Sonogashira coupling is a powerful and versatile reaction for the synthesis of molecules containing the pyridine motif, which are of high value in drug discovery. A thorough understanding of the dual catalytic mechanism involving palladium and copper is paramount for successful application, particularly with potentially coordinating substrates like this compound. By carefully selecting catalysts, ligands, and reaction conditions, and by employing a systematic optimization workflow, researchers can effectively harness the power of this reaction to advance their synthetic goals.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]